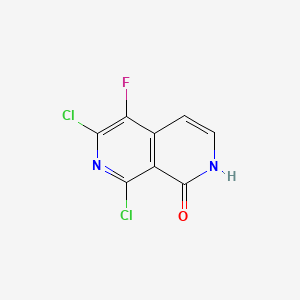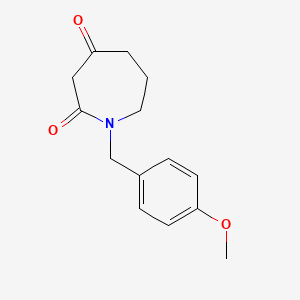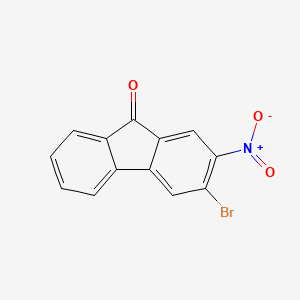
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure often enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a suitable naphthyridine precursor.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Cyclization: Formation of the naphthyridine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could lead to changes in the compound’s oxidation state.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in materials science or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-2,7-naphthyridin-1(2H)-one: Lacks the fluorine atom.
5-Fluoro-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atoms.
6-Chloro-5-fluoro-2,7-naphthyridin-1(2H)-one: Has only one chlorine atom.
Uniqueness
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical stability and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H3Cl2FN2O |
|---|---|
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
6,8-dichloro-5-fluoro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-6-4-3(1-2-12-8(4)14)5(11)7(10)13-6/h1-2H,(H,12,14) |
InChI-Schlüssel |
GWASIVFJTTYOFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=C1C(=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)




![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)


![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)

